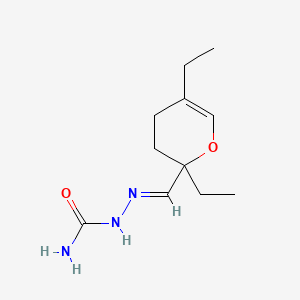

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone

Description

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a semicarbazone derivative characterized by a pyran ring substituted with ethyl groups at the 2- and 5-positions and a semicarbazone moiety (-NH-C(=O)-NH₂) at the aldehyde position. This compound belongs to a class of Schiff bases known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties . Its structure has been confirmed via spectroscopic methods such as IR and ¹H-NMR, which identify key functional groups like the C=O stretch (1630–1680 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

Properties

CAS No. |

34300-45-3 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

[(E)-(2,5-diethyl-3,4-dihydropyran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C11H19N3O2/c1-3-9-5-6-11(4-2,16-7-9)8-13-14-10(12)15/h7-8H,3-6H2,1-2H3,(H3,12,14,15)/b13-8+ |

InChI Key |

ROGKAYRWRDBXAF-MDWZMJQESA-N |

Isomeric SMILES |

CCC1=COC(CC1)(CC)/C=N/NC(=O)N |

Canonical SMILES |

CCC1=COC(CC1)(CC)C=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone typically involves the reaction of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde with semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the semicarbazone derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Role of the Semicarbazone Linker : The -CONH- group is indispensable for hydrogen bonding, as shown by the inactivity of analogs replacing it with -O-CH₂- . Ethylation of the carboxamide hydrogen (as in the target compound) may retain activity if the hydrogen-bonding capacity is preserved .

- Substituent Effects :

- Aromatic Substituents : Nitro groups (e.g., 2-nitrobenzaldehyde derivative) enhance electron-withdrawing effects, favoring enzyme inhibition . In contrast, dimethylphenyl groups improve anticonvulsant potency by increasing lipophilicity and target affinity .

- Heterocyclic Rings : The pyran ring in the target compound likely modulates solubility and bioavailability compared to benzene-based analogs .

- Metal Coordination: Copper(II) complexes exhibit amplified antimicrobial activity due to synergistic effects between the metal and ligand, a feature absent in the non-metallated target compound .

Table 2: Activity Comparison in Standard Assays

Critical Findings:

- Anticonvulsant Efficacy : The target compound’s pyran ring may confer milder activity compared to dimethylphenyl derivatives, which showed 100% protection in murine models .

- Antimicrobial Potential: While the target compound’s activity remains unstudied, copper complexes of semicarbazones demonstrate broad-spectrum effects, suggesting that structural analogs could be optimized similarly .

Biological Activity

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a compound derived from the modification of 2H-pyran derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- CAS Registry Number : 33731-59-8

- InChIKey : SQZVYXOKAXPDKY-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds similar to 2,5-diethyl-3,4-dihydro-2H-pyran derivatives exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study demonstrated that related dihydropyran derivatives could effectively reduce oxidative stress in cellular models.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyran derivatives. The semicarbazone form has been tested against various bacterial strains and showed promising results. In vitro assays revealed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone have been linked to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of this compound resulted in a significant decrease in inflammation markers, indicating its potential use in treating inflammatory diseases.

The biological activities of this compound are thought to be mediated through multiple pathways:

- Receptor Interaction : The compound may interact with various cellular receptors involved in inflammation and oxidative stress response.

- Enzyme Inhibition : It may inhibit enzymes responsible for the production of inflammatory mediators.

- Gene Expression Modulation : The compound could influence the expression of genes related to oxidative stress and inflammation.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone against Escherichia coli and Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent.

Study 2: Anti-inflammatory Effects

In a controlled animal study, the anti-inflammatory effects were assessed by administering varying doses of the compound to rats subjected to induced paw edema. The results indicated that higher doses significantly reduced paw swelling compared to control groups, supporting its anti-inflammatory potential.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.